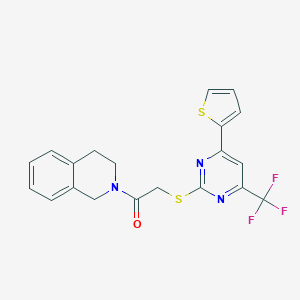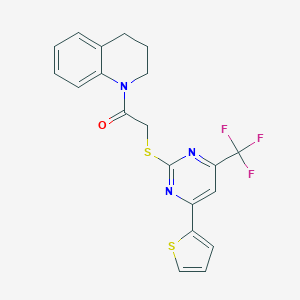
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide, also known as BTE, is a chemical compound that has gained attention in scientific research due to its potential uses in various fields. BTE is a sulfonylurea derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation in different areas of study.
Mécanisme D'action
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide exerts its biological activity by binding to sulfonylurea receptors, which are present in pancreatic beta cells and other tissues. This binding leads to the inhibition of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent release of insulin. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cellular proliferation.
Biochemical and Physiological Effects
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been shown to have several biochemical and physiological effects, including the inhibition of insulin secretion, the stimulation of glucose uptake, and the induction of apoptosis in cancer cells. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has also been shown to modulate cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has several advantages for lab experiments, including its high potency and selectivity for sulfonylurea receptors, its ability to modulate cellular signaling pathways, and its potential as a drug candidate for the treatment of diabetes and cancer. However, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide also has some limitations, including its low solubility in water, its potential toxicity, and the need for further studies to evaluate its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide, including the development of more efficient synthesis methods, the evaluation of its effects on other cellular signaling pathways, the investigation of its potential as a drug candidate for the treatment of other diseases, and the assessment of its safety and efficacy in animal models and clinical trials. Additionally, the use of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
In conclusion, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide is a chemical compound that has shown potential for various scientific research applications. Its unique structure and mechanism of action have led to its investigation in different fields, and its advantages and limitations have been evaluated in lab experiments. Further research is needed to fully understand the potential of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide as a drug candidate and its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide involves several steps, including the reaction of benzenesulfonyl chloride with 2-methoxyaniline to form N-(2-methoxyphenyl)benzenesulfonamide. This intermediate compound is then reacted with trichloroacetyl chloride to yield N-(2-methoxyphenyl)-N-(trichloroacetyl)benzenesulfonamide. Finally, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide is obtained through the reaction of N-(2-methoxyphenyl)-N-(trichloroacetyl)benzenesulfonamide with ammonia.
Applications De Recherche Scientifique
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been investigated as a potential drug candidate for the treatment of diabetes, cancer, and other diseases. In biochemistry, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been used as a tool to study the inhibition of sulfonylurea receptors and the regulation of insulin secretion. In pharmacology, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been evaluated for its antidiabetic and anticancer activities and its effects on cellular signaling pathways.
Propriétés
Formule moléculaire |
C15H13Cl3N2O3S |
|---|---|
Poids moléculaire |
407.7 g/mol |
Nom IUPAC |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-23-13-10-6-5-9-12(13)19-14(15(16,17)18)20-24(21,22)11-7-3-2-4-8-11/h2-10H,1H3,(H,19,20) |
Clé InChI |
UGSOGAISZVSRCH-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
SMILES |
COC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
SMILES canonique |
COC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)
![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)

![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)